molecular formula C19H20N4O2S B12012352 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12012352
M. Wt: 368.5 g/mol
InChI Key: FBGJVZIUHPBBDQ-LRTDHGKOSA-N
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Description

4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The unique structure of this compound, which includes a furan ring, a triazole ring, and an isopropoxyphenyl group, makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions. The starting materials often include furan derivatives, triazole precursors, and isopropoxyphenyl compounds. The synthetic route may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Furan Ring: This step may involve the use of furan-2-carbaldehyde or similar compounds, reacting under conditions that promote the formation of the desired furan ring.

    Attachment of the Isopropoxyphenyl Group: This step may involve nucleophilic substitution reactions where the isopropoxyphenyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the triazole ring.

    Reduction: Reduction reactions may target the double bonds or the triazole ring.

    Substitution: Various substitution reactions can occur, especially at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific structure of this compound may make it a candidate for such studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Triazole derivatives are known for their pharmacological activities, and this compound may exhibit similar properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
  • **4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

Uniqueness

The uniqueness of 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific combination of functional groups. The presence of the isopropoxyphenyl group may impart unique chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O2S/c1-13(2)25-17-7-4-6-15(11-17)18-21-22-19(26)23(18)20-12-14(3)10-16-8-5-9-24-16/h4-13H,1-3H3,(H,22,26)/b14-10+,20-12+

InChI Key

FBGJVZIUHPBBDQ-LRTDHGKOSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CO3)/C

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CO3)C

Origin of Product

United States

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